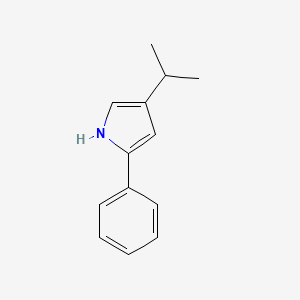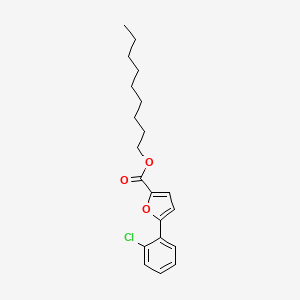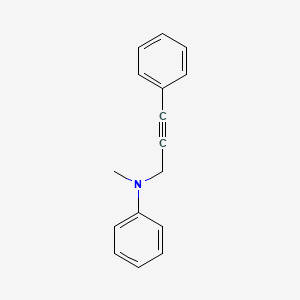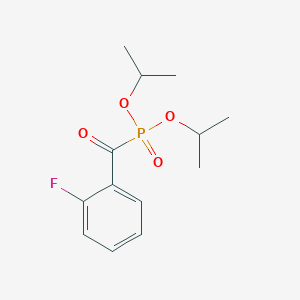
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C13H18FO4P
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid derivatives with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Phosphonic acid and isopropyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products of the phosphonic acid ester.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphonic acid derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes that recognize phosphate substrates. This binding can inhibit the enzyme’s activity, making the compound a potential enzyme inhibitor. The fluorobenzoyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphonic acid, (2-chlorobenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in the original compound can provide different electronic and steric effects, influencing its reactivity and binding properties.
Phosphonic acid, (2-bromobenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a bromine atom. Bromine is larger and less electronegative than fluorine, which can affect the compound’s chemical behavior and interactions.
Phosphonic acid, (2-methylbenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a methyl group. The absence of a halogen atom can result in different reactivity and biological activity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
141543-26-2 |
|---|---|
Molekularformel |
C13H18FO4P |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
di(propan-2-yloxy)phosphoryl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H18FO4P/c1-9(2)17-19(16,18-10(3)4)13(15)11-7-5-6-8-12(11)14/h5-10H,1-4H3 |
InChI-Schlüssel |
OJJDEGYWSMAVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C(=O)C1=CC=CC=C1F)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



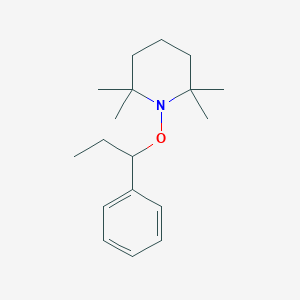
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
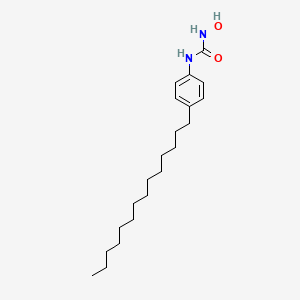
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
